3,5,7-trimethyl-1-(2-pyrrolidin-1-ium-1-ylpropyl)-3H-azepin-2-one;chloride
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Overview
Description
3,5,7-trimethyl-1-(2-pyrrolidin-1-ium-1-ylpropyl)-3H-azepin-2-one;chloride is a complex organic compound with the molecular formula C16H27ClN2O It is characterized by the presence of a pyrrolidine ring, an azepinone core, and multiple methyl groups
Preparation Methods
The synthesis of 3,5,7-trimethyl-1-(2-pyrrolidin-1-ium-1-ylpropyl)-3H-azepin-2-one;chloride involves multiple steps, typically starting with the formation of the azepinone core. The synthetic route may include:
Formation of the Azepinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidine Ring: This step involves the addition of the pyrrolidine moiety to the azepinone core under specific reaction conditions.
Formation of the Chloride Salt: The final step involves the conversion of the compound into its chloride salt form.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
3,5,7-trimethyl-1-(2-pyrrolidin-1-ium-1-ylpropyl)-3H-azepin-2-one;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and acid or base catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5,7-trimethyl-1-(2-pyrrolidin-1-ium-1-ylpropyl)-3H-azepin-2-one;chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5,7-trimethyl-1-(2-pyrrolidin-1-ium-1-ylpropyl)-3H-azepin-2-one;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,5,7-trimethyl-1-(2-pyrrolidin-1-ium-1-ylpropyl)-3H-azepin-2-one;chloride can be compared with other similar compounds, such as:
3,5,7-trimethyl-1-(2-pyrrolidin-1-ylpropyl)-3H-azepin-2-one: This compound lacks the chloride ion, which may affect its solubility and reactivity.
3,5,7-trimethyl-1-(2-pyrrolidin-1-ylpropyl)-3H-azepin-2-one;hydrochloride: Similar to the chloride salt but with a different counterion, which may influence its properties.
3,5,7-trimethyl-1-(2-pyrrolidin-1-ylpropyl)-3H-azepin-2-one;acetate: The acetate salt form, which may have different solubility and stability characteristics.
Biological Activity
3,5,7-trimethyl-1-(2-pyrrolidin-1-ium-1-ylpropyl)-3H-azepin-2-one;chloride (CAS No. 1900-35-2) is a quaternary ammonium compound characterized by its complex structure, which includes a pyrrolidine ring and an azepine moiety. Its molecular formula is C16H27ClN2O, with a molecular weight of approximately 298.851 g/mol . This compound has garnered interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The unique structure of this compound is noted for its multiple methyl groups at positions 3, 5, and 7 on the azepine ring, which are believed to influence its biological activity. The presence of the pyrrolidine ring adds to its pharmacological profile, potentially enhancing binding affinity to various biological targets .
Biological Activity
Mechanisms of Action
Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter systems. For instance, derivatives of piperazine have been shown to inhibit human acetylcholinesterase (AChE), suggesting that this compound may also possess AChE inhibitory properties . This inhibition could have implications for neurodegenerative diseases such as Alzheimer's.
Binding Affinity Studies
Studies focusing on the interaction of this compound with various receptors and enzymes are essential for understanding its biological activity. Virtual screening and molecular docking studies have suggested that similar compounds can bind effectively to both peripheral anionic sites and catalytic sites of AChE . This binding affinity could indicate potential therapeutic applications in treating cognitive disorders.
Case Studies and Research Findings
Case Study: Neuroprotective Effects
A study involving piperazine derivatives highlighted their potential neuroprotective effects through AChE inhibition. The findings suggest that compounds structurally related to this compound may be beneficial in preventing amyloid peptide aggregation, a hallmark of Alzheimer’s disease .
Table: Comparison of Biological Activities
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Quaternary Ammonium | Potential AChE inhibitor |
Triprolidine | Piperidine Derivative | Antihistamine |
Piracetam | Pyrrolidine Derivative | Cognitive enhancer |
Procyclidine | Piperidine Derivative | Anticholinergic effects |
The comparison shows that while each compound has unique features and applications, the azepine-pyrrolidine combination in our compound may confer distinct biological activities not found in others.
Properties
CAS No. |
1900-35-2 |
---|---|
Molecular Formula |
C16H27ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
3,5,7-trimethyl-1-(2-pyrrolidin-1-ium-1-ylpropyl)-3H-azepin-2-one;chloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-12-9-13(2)16(19)18(14(3)10-12)11-15(4)17-7-5-6-8-17;/h9-10,13,15H,5-8,11H2,1-4H3;1H |
InChI Key |
ZUISNHWTLHLLDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C=C(N(C1=O)CC(C)[NH+]2CCCC2)C)C.[Cl-] |
Origin of Product |
United States |
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